ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an azetidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The compound contains several heterocyclic rings, including a pyrimidine ring, an azetidine ring, and a thiazole ring . The orientation and substituents on these rings can greatly affect the compound’s biological activity .
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of compounds, including ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, were synthesized and evaluated for their biological activities. These compounds were studied for their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation reactions and treatment with various reagents to produce a range of derivatives. The biological evaluation included cytotoxicity assays against cancer cell lines and 5-lipoxygenase inhibition activities, with a focus on understanding the structure-activity relationships (SAR) of these compounds (Rahmouni et al., 2016).
Heterocyclic Chemistry Contributions
Research in heterocyclic chemistry has led to the development of compounds like this compound. These compounds contribute to the exploration of novel heterocyclic frameworks with potential applications in medicinal chemistry. Studies have focused on understanding the reactivity and interactions of these compounds with various biological targets, aiming to discover new therapeutic agents with improved efficacy and selectivity (Dovlatyan et al., 2006).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-2-31-22(30)16-8-9-18-20(16)26-23(32-18)27-21(29)15-11-28(12-15)19-10-17(24-13-25-19)14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLEDFMXNFRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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